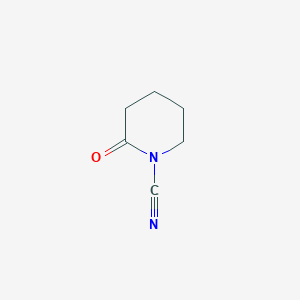

2-Oxopiperidine-1-carbonitrile

Cat. No. B8678410

M. Wt: 124.14 g/mol

InChI Key: DSHBXTLXUSBWIN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04356121

Procedure details

59.4 g (1.484 moles) of sodium hydroxide are dissolved in 370 ml of water and the solution is cooled to 0° C. To this solution are added 13.2 g (0.742 mole) of cyanamide in portions. Then 115 g (0.742 mole) of δ-chlorovaleryl chloride are added dropwise, at 0°-8° C., over 1 hour to the clear, colourless cyanamide solution. The ensuing reaction is strongly exothermic, so that intensive cooling is necessary. When the dropwise addition is complete, the mixture is stirred for 1 hour at 0° C. Then 740 ml of methylene chloride are added and the reaction mixture is subsequently warmed for 1 hour to reflux temperature (40° C.). The two phases are separated in a separating funnel. The aqueous phase is extracted once more with 740 ml of methylene chloride. The combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed in a water jet vacuum. Yield: 79.6 g (86.4% of theory). The crude product is a pale yellowish liquid which, according to gas chromatographic analysis, contains 79.95% of N-cyanopiperidone. An isomer is not detected. High vacuum distillation of the crude product yields 44 g (47.8% of theory) of N-cyanopiperidone as a pale yellowish liquid with a boiling point of 125° C./13.3 Pa. Gas chromatographic analysis shows the product to be 99.19% pure.

Name

Yield

47.8%

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].[N:3]#[C:4][NH2:5].Cl[CH2:7][CH2:8][CH2:9][CH2:10][C:11](Cl)=[O:12].C(Cl)Cl>O>[C:4]([N:5]1[CH2:7][CH2:8][CH2:9][CH2:10][C:11]1=[O:12])#[N:3] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

59.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

370 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

13.2 g

|

|

Type

|

reactant

|

|

Smiles

|

N#CN

|

Step Three

|

Name

|

|

|

Quantity

|

115 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCCCC(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#CN

|

Step Four

|

Name

|

|

|

Quantity

|

740 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred for 1 hour at 0° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ensuing reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

so that intensive cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the dropwise addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is subsequently warmed for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux temperature (40° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The two phases are separated in a separating funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase is extracted once more with 740 ml of methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic phases are dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed in a water jet vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

High vacuum distillation of the crude product

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)N1C(CCCC1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 44 g | |

| YIELD: PERCENTYIELD | 47.8% | |

| YIELD: CALCULATEDPERCENTYIELD | 47.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |